Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate
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Overview
Description
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in staining and as a pH indicator.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-(4-hydroxy-3-methoxy-phenylazo)-benzenesulphonate
- Potassium 4-(4-hydroxy-3-ethoxy-phenylazo)-benzenesulphonate
- Potassium 4-(4-hydroxy-3-propoxy-phenylazo)-benzenesulphonate
Uniqueness
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate is unique due to the presence of the carbomethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOULNAPGCLDEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11KN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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